2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone
Description
2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone is a heterocyclic compound featuring a 3,5-dimethylisoxazole core linked to an azetidine ring substituted with a pyridin-3-yloxy group. The pyridin-3-yloxy substituent may enhance solubility or participate in target-specific interactions due to its aromatic nitrogen .
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(3-pyridin-3-yloxyazetidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-14(11(2)21-17-10)6-15(19)18-8-13(9-18)20-12-4-3-5-16-7-12/h3-5,7,13H,6,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHTZTXXKIMUER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CC(C2)OC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone is a novel synthetic molecule that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure
The structure of the compound can be represented as follows:
This structure features a dimethylisoxazole moiety and a pyridin-3-yloxy azetidine group, which are critical for its biological activity.
The compound primarily acts as an inhibitor of bromodomain and extra-terminal (BET) proteins, which play a significant role in regulating gene expression related to cancer cell proliferation. By inhibiting these proteins, the compound may disrupt the transcriptional programs that support tumor growth.
Anticancer Activity
Research indicates that compounds containing the 3,5-dimethylisoxazole group demonstrate potent anticancer properties. For instance, studies have shown that related compounds exhibit low nanomolar affinities for BET proteins and effectively inhibit cell growth in various cancer cell lines, including those associated with acute leukemia and breast cancer .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (nM) | Mechanism |
|---|---|---|---|
| This compound | MV4;11 (acute leukemia) | <10 | BET inhibition |
| Related Compound 9 | MDA-MB-231 (breast cancer) | <10 | BET inhibition |
Antibacterial and Antifungal Activity
In addition to its anticancer properties, the compound has shown promise in antibacterial and antifungal assays. Similar compounds have demonstrated significant activity against strains such as Staphylococcus aureus and Bacillus subtilis , suggesting a broader spectrum of antimicrobial efficacy .
Table 2: Antimicrobial Activity
| Compound | Microorganism Tested | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 0.5 |
| Related Compound 4e | Bacillus subtilis | 0.25 |
Case Study 1: In Vivo Efficacy
A study evaluated the in vivo efficacy of a similar compound in mouse models bearing human tumor xenografts. The compound significantly reduced tumor size compared to controls, demonstrating its potential for clinical application in oncology .
Case Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study highlighted that modifications in the isoxazole moiety significantly influenced the binding affinity to BET proteins. This insight is crucial for optimizing the compound's structure for enhanced potency and selectivity .
Comparison with Similar Compounds
Azetidine vs. Pyrrolidine Derivatives
The target compound’s azetidine ring distinguishes it from analogs with pyrrolidine (5-membered ring) cores, such as:
- The 3-methoxypyrazine substituent introduces an additional nitrogen and methoxy group, which could alter electronic properties or hydrogen-bonding capacity compared to pyridine .
- 1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone (): The pyridazine core (two adjacent nitrogen atoms) and dimethylamino group may enhance solubility or modulate steric effects, contrasting with the pyridine’s single nitrogen .
Table 1: Structural and Physicochemical Comparisons
| Compound Name | Core Ring | Substituent | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|---|
| Target Compound | Azetidine | Pyridin-3-yloxy | C₁₄H₁₆N₃O₃⁺ | ~274.3† | 4-membered ring, pyridine substituent |
| 2-(3,5-Dimethylisoxazol-4-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone | Pyrrolidine | 3-Methoxypyrazin-2-yloxy | C₁₇H₂₀N₄O₄ | Not reported | 5-membered ring, pyrazine substituent |
| 1-(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone | Pyrrolidine | 6-(Dimethylamino)pyridazin-3-yloxy | C₁₇H₂₃N₅O₃ | 345.4 | Pyridazine substituent, dimethylamino group |
⁺Calculated based on structural analysis; †Estimated value due to lack of reported data.
Heterocyclic Substituents
- Pyridine vs. Pyrazine/Pyridazine : The pyridin-3-yloxy group in the target compound has one aromatic nitrogen, while pyrazine () and pyridazine () analogs include two nitrogens. This difference may influence π-π stacking interactions, basicity, or solubility .
- Methoxy and Dimethylamino Modifications: The methoxy group in ’s compound could act as a hydrogen-bond acceptor, whereas the dimethylamino group in ’s derivative may enhance lipophilicity or steric bulk .
Q & A
Q. What are the key considerations for optimizing the synthesis of 2-(3,5-dimethylisoxazol-4-yl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)ethanone?
Synthesis optimization requires careful selection of reagents and reaction conditions. For example, analogous compounds often employ reflux in ethanol or 1,4-dioxane with catalysts like triethylamine, as seen in heterocyclic condensation reactions . Monitoring via thin-layer chromatography (TLC) with toluene-ethyl acetate-water systems (8.7:1.2:1.1) is recommended to track reaction progress and purity . Recrystallization from ethanol-DMF mixtures (1:1) improves yield and purity for structurally related azetidine derivatives .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Multi-technique validation is critical:
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement, especially for resolving azetidine ring conformations and isoxazole-pyridine spatial arrangements .
- Spectroscopic analysis : Combine / NMR to confirm substituent positions (e.g., pyridin-3-yloxy vs. pyridin-4-yl isomers).
- Mass spectrometry : High-resolution ESI-MS ensures molecular weight alignment (theoretical vs. observed).
Q. What computational tools are suitable for modeling the electronic properties of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electronic distributions in the isoxazole and pyridine moieties, aiding in understanding reactivity or binding interactions. Molecular docking studies may require parameterization for azetidine rings due to their constrained geometry .
Advanced Research Questions
Q. How can crystallographic data contradictions arise during structural analysis, and how should they be resolved?
Discrepancies often stem from:
- Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine twinned data .
- Disorder in flexible groups : The pyridin-3-yloxy-azetidine moiety may exhibit rotational disorder; apply PART/SUMP restraints during refinement .
- Thermal motion artifacts : Compare anisotropic displacement parameters (ADPs) across datasets to identify outliers .
Q. What strategies are effective for probing the compound’s potential as a kinase inhibitor scaffold?
- Biochemical assays : Screen against kinase panels (e.g., EGFR, CDK2) using fluorescence polarization or ADP-Glo™ assays.
- Structure-activity relationship (SAR) : Modify the azetidine linker length or substitute the 3,5-dimethylisoxazole group to assess potency changes.
- Co-crystallization : Attempt to resolve the compound bound to target kinases using high-resolution (>1.8 Å) X-ray data .
Q. How can researchers address solubility challenges in pharmacological studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) at the azetidine nitrogen or pyridine oxygen, as demonstrated in structurally related ethanone prodrugs .
- Nanoparticle encapsulation : Use PEGylated liposomes to enhance aqueous stability.
- Co-solvent systems : Test DMSO-PBS (≤5% v/v) or cyclodextrin-based formulations for in vitro assays .
Q. What mechanistic insights can be gained from studying degradation pathways under acidic/basic conditions?
- Hydrolysis profiling : Monitor degradation via HPLC-MS under pH 2–12 buffers. The isoxazole ring is prone to acid-catalyzed ring-opening, while the azetidine may undergo nucleophilic attack at the carbonyl .
- Stabilization strategies : Add antioxidants (e.g., BHT) or buffer systems (citrate-phosphate) to mitigate oxidative or hydrolytic degradation .
Methodological Guidance for Data Interpretation
Q. How to resolve conflicting bioactivity data between in vitro and in vivo models?
- Pharmacokinetic profiling : Measure plasma half-life, tissue distribution, and metabolite formation (e.g., via LC-MS/MS). Poor bioavailability may explain in vitro-in vivo discordance.
- Off-target effects : Use CRISPR/Cas9 gene-edited cell lines to isolate target-specific responses.
Q. What experimental controls are critical for ensuring reproducibility in SAR studies?
- Positive/Negative controls : Include known kinase inhibitors (e.g., imatinib) and vehicle-only groups.
- Batch consistency : Validate synthetic batches via NMR and HPLC (>95% purity).
- Blinded analysis : Assign compound codes to avoid observer bias in bioassays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
